3-(2-Bromo-6-methoxyphenoxy)propan-1-amine
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Overview
Description
3-(2-Bromo-6-methoxyphenoxy)propan-1-amine is an organic compound that features a bromine atom, a methoxy group, and an amine group attached to a phenoxypropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-methoxyphenoxy)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-6-methoxyphenol and 3-chloropropan-1-amine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-6-methoxyphenoxy)propan-1-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the amine group can be reduced to an alkylamine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Coupling Reactions: Palladium catalysts in the presence of boronic acids.
Major Products Formed
Nucleophilic Substitution: Various substituted phenoxypropanamines.
Oxidation: 3-(2-Hydroxy-6-methoxyphenoxy)propan-1-amine.
Reduction: this compound derivatives with reduced amine groups.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
3-(2-Bromo-6-methoxyphenoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-6-methoxyphenoxy)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups play a crucial role in binding to these targets, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenoxy)propan-1-amine: Similar structure but lacks the bromine atom.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Contains a bromine atom and a methoxy group but differs in the position of the functional groups.
Uniqueness
3-(2-Bromo-6-methoxyphenoxy)propan-1-amine is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
3-(2-bromo-6-methoxyphenoxy)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-13-9-5-2-4-8(11)10(9)14-7-3-6-12/h2,4-5H,3,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKGCYSYIHDDMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)OCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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